molecular formula C6H2Br2ClNO2 B12866045 5-Chloro-2,3-dibromonitrobenzene

5-Chloro-2,3-dibromonitrobenzene

Cat. No.: B12866045
M. Wt: 315.34 g/mol
InChI Key: UQODRTJYQDHKPU-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dibromonitrobenzene: is an aromatic compound with the molecular formula C6H2Br2ClNO2 It is a derivative of benzene, substituted with chlorine, bromine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromonitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:

    Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine atoms to the benzene ring, often using bromine or bromine compounds in the presence of a catalyst.

    Chlorination: Introduction of the chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine).

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be further oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Amines: From the reduction of the nitro group.

    Hydroxylated Derivatives: From oxidation reactions.

Scientific Research Applications

Chemistry: : 5-Chloro-2,3-dibromonitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: : The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: : Research into the pharmacological properties of compounds derived from this compound is ongoing. It may serve as a precursor for the development of new therapeutic agents.

Industry: : In the materials science field, this compound is used in the development of advanced materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dibromonitrobenzene depends on its chemical interactions with other molecules. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The bromine and chlorine atoms also affect the compound’s reactivity and stability. These substituents can activate or deactivate the benzene ring towards electrophilic or nucleophilic attacks, depending on the reaction conditions.

Comparison with Similar Compounds

    2,3-Dibromonitrobenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    5-Bromo-2-chloronitrobenzene:

    2,4-Dibromonitrobenzene: Has a different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness: 5-Chloro-2,3-dibromonitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C6H2Br2ClNO2

Molecular Weight

315.34 g/mol

IUPAC Name

1,2-dibromo-5-chloro-3-nitrobenzene

InChI

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H

InChI Key

UQODRTJYQDHKPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)Cl

Origin of Product

United States

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